Arachidonic acid-d5
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Overview
Description
Arachidonic acid-d5 is a deuterated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium atoms replace five hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies. Arachidonic acid itself is a crucial component of cell membranes and a precursor to various bioactive lipid mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid-d5 typically involves the incorporation of deuterium atoms into arachidonic acid. One common method is the hydrogenation of arachidonic acid using deuterium gas (D2) in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and selective deuteration. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Arachidonic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Catalyzed by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to the formation of prostaglandins, thromboxanes, and leukotrienes.
Reduction: Involves the addition of hydrogen (or deuterium) atoms to the molecule, typically using reducing agents like sodium borohydride.
Substitution: Reactions where functional groups in the molecule are replaced by other groups, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Enzymatic reactions using COX or LOX enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenation using bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Prostaglandins, thromboxanes, leukotrienes.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Arachidonic acid-d5 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and quantification in metabolic studies. Some key applications include:
Chemistry: Used as a standard in mass spectrometry to study lipid metabolism and to quantify arachidonic acid and its metabolites.
Biology: Investigates the role of arachidonic acid in cell signaling and membrane dynamics.
Medicine: Studies the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, particularly those targeting inflammatory and cardiovascular diseases.
Mechanism of Action
Arachidonic acid-d5 exerts its effects through similar mechanisms as arachidonic acid. It is released from membrane phospholipids by the action of phospholipase A2 and then metabolized by COX, LOX, and cytochrome P450 enzymes to produce various eicosanoids. These eicosanoids act as signaling molecules, modulating inflammation, immune responses, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: Another omega-6 fatty acid that serves as a precursor to arachidonic acid.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar metabolic pathways but different physiological effects.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid involved in cell membrane structure and function.
Uniqueness
Arachidonic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies and enhances the accuracy of mass spectrometric analyses. This makes it a valuable tool for studying the complex roles of arachidonic acid and its metabolites in various biological processes.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.